5-Amino-3-methyl-1-phenylpyrazole-4-thiol
Overview
Description
5-Amino-3-methyl-1-phenylpyrazole is an aminopyrazole derivative . It has an empirical formula of C10H11N3 and a molecular weight of 173.21 . It is a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of 5-Amino-3-methyl-1-phenylpyrazole consists of a pyrazole ring with an amino group at the 5th position, a methyl group at the 3rd position, and a phenyl group at the 1st position .Chemical Reactions Analysis
5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis
5-Amino-3-methyl-1-phenylpyrazole has a melting point of 114-117 °C (lit.) . More specific physical and chemical properties for 5-Amino-3-methyl-1-phenylpyrazole-4-thiol were not found in the available resources.Scientific Research Applications
Antibacterial Activity
5-Amino-3-methyl-1-phenylpyrazole-4-thiol and its derivatives have shown promising antibacterial activities. For instance, Tagawa et al. (2002) prepared derivatives of this compound and found them effective against multiple bacteria including MRSA, S. aureus, and S. epidermidis. These compounds also exhibited synergistic effects with certain aminoglycosides, highlighting their potential in antimicrobial therapy (Tagawa et al., 2002).
Synthesis of Biologically Active Substances
The compound has been involved in the synthesis of various biologically active substances. For example, Fedotov and Hotsulia (2021) synthesized S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol, which laid a foundation for the creation of drugs with potential anti-inflammatory, antifungal, and anticancer activities (Fedotov & Hotsulia, 2021).
Development of Fluorescent Brightening Agents
Tagdiwala and Rangnekar (2007) utilized 5-Amino-3-methyl-1-phenylpyrazole in the synthesis of compounds for potential use as fluorescent brightening agents. Their work involved creating derivatives that were evaluated for their spectral properties, expanding the potential applications in material sciences (Tagdiwala & Rangnekar, 2007).
Pharmaceutical Applications
The compound has been part of the synthesis process in creating various pharmaceutical agents. For instance, Sujith et al. (2009) synthesized Mannich bases containing ibuprofen moiety using related compounds. These bases were tested for their anti-inflammatory and analgesic activities, indicating their potential in pain management and anti-inflammatory therapies (Sujith et al., 2009).
Synthesis of Heterocyclic Compounds
Quiroga et al. (1998) demonstrated the use of 5-Amino-3-methyl-1-phenylpyrazole in the synthesis of various heterocyclic compounds. These syntheses contribute to the broader field of organic chemistry and the development of new chemical entities with potential applications in pharmaceuticals and materials science (Quiroga et al., 1998).
Development of Corrosion Inhibitors
Chauhan et al. (2019) explored the use of similar triazole compounds as corrosion inhibitors for metals like copper. Their findings suggest potential industrial applications in protecting metals against corrosion, particularly in harsh environments (Chauhan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-amino-3-methyl-1-phenylpyrazole-4-thiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-9(14)10(11)13(12-7)8-5-3-2-4-6-8/h2-6,14H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJQZFUPWFYSMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methyl-1-phenylpyrazole-4-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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